molecular formula C21H32O11 B12333076 Dihydro artemisinin beta-d-glucuronide

Dihydro artemisinin beta-d-glucuronide

Cat. No.: B12333076
M. Wt: 460.5 g/mol
InChI Key: ZPXMEOGHWWIMAF-NYXZUFTNSA-N
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Description

Dihydro artemisinin beta-D-glucuronide is a derivative of dihydroartemisinin, which is itself a semi-synthetic derivative of artemisininThis compound is primarily known for its antimalarial properties and is an important metabolite in the pharmacokinetics of artemisinin-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydro artemisinin beta-D-glucuronide typically involves the glucuronidation of dihydroartemisinin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to dihydroartemisinin .

Industrial Production Methods: Industrial production of this compound often employs high-throughput solid-phase extraction techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quantification . The process ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dihydro artemisinin beta-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that retain the antimalarial activity of the parent compound .

Scientific Research Applications

Dihydro artemisinin beta-D-glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of dihydro artemisinin beta-D-glucuronide involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death . The compound targets various molecular pathways, including apoptosis-related factors and inflammation-related molecules .

Comparison with Similar Compounds

    Artemisinin: The parent compound, known for its antimalarial properties.

    Dihydroartemisinin: The active metabolite of artemisinin.

    Artemether: A methyl ether derivative of dihydroartemisinin.

    Artesunate: A hemisuccinate derivative of dihydroartemisinin

Uniqueness: Dihydro artemisinin beta-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient metabolism and excretion, making it a valuable compound in the treatment of malaria and other diseases .

Properties

Molecular Formula

C21H32O11

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9S,12R,13S)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9+,10+,11+,12+,13+,14-,15+,17?,18+,19-,20-,21+/m1/s1

InChI Key

ZPXMEOGHWWIMAF-NYXZUFTNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H](C(O[C@H]3[C@]24[C@H]1CC[C@](O3)(OO4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Origin of Product

United States

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